molecular formula C14H15FN4 B2996456 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine CAS No. 2380100-52-5

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine

Cat. No. B2996456
CAS RN: 2380100-52-5
M. Wt: 258.3
InChI Key: NRSRFXQBFBTGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine, also known as AZD6738, is a small molecule inhibitor that has been developed as a potential cancer therapy. It is a potent and selective inhibitor of the enzyme ataxia-telangiectasia and Rad3-related protein (ATR), which plays a key role in the DNA damage response pathway.

Mechanism of Action

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine works by inhibiting the ATR kinase, which is a key mediator of the DNA damage response pathway. ATR is activated in response to DNA damage, and it plays a critical role in preventing the replication of damaged DNA. By inhibiting ATR, 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine can induce DNA damage and cell death in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has been shown to induce DNA damage and cell death in a variety of cancer cell lines, including those that are resistant to chemotherapy and radiation therapy. It has also been shown to enhance the efficacy of these therapies in preclinical models. In addition, 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has been shown to have a favorable safety profile in both preclinical and clinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine in lab experiments is that it is a highly selective inhibitor of ATR, which reduces the risk of off-target effects. Another advantage is that it has been extensively studied in preclinical models, which provides a wealth of data on its efficacy and safety. However, one limitation is that it is still in the early stages of clinical development, and its long-term safety and efficacy in humans is not yet fully understood.

Future Directions

There are several potential future directions for research on 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine. One area of focus could be on identifying biomarkers that can predict response to treatment with 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine. Another area of focus could be on developing combination therapies that can enhance the efficacy of 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine in specific types of cancer. Finally, future studies could focus on optimizing the dosing and scheduling of 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine to maximize its therapeutic potential.

Synthesis Methods

The synthesis of 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine involves a multi-step process that starts with the reaction of 5-fluoro-6-phenylpyrimidin-4-amine with N-methylazetidin-3-ol in the presence of a base. This is followed by several purification steps, including column chromatography and recrystallization, to obtain the final product in high purity and yield.

Scientific Research Applications

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the DNA damage response pathway, which is often upregulated in cancer cells. 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has also been shown to have synergistic effects with other targeted therapies, such as PARP inhibitors and checkpoint inhibitors.

properties

IUPAC Name

1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4/c1-16-11-7-19(8-11)14-12(15)13(17-9-18-14)10-5-3-2-4-6-10/h2-6,9,11,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSRFXQBFBTGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(C1)C2=NC=NC(=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.